molecular formula C18H17ClN2O2 B2860493 2-(4-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941956-75-8

2-(4-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2860493
CAS RN: 941956-75-8
M. Wt: 328.8
InChI Key: PPVUDPJQOUKSIE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 . It is also known by other names such as 1-Pyrrolidineacetamide, 4- (4-chlorophenyl)-2-oxo-; 2- (2-oxo-4- (4-chlorophenyl)-pyrrolidin-1-yl)acetamide; RGPU-95 (p-Cl-Phenylpiracetam) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Mol File: 213178-69-9.mol . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 509.2±50.0 °C and a predicted density of 1.324±0.06 g/cm3 . Its pKa is predicted to be 15.67±0.40 .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated the synthesis of compounds related to 2-(4-chlorophenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, showing moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. These studies involve quantitative structure-activity relationship (QSAR) analyses, highlighting the importance of substituent modifications to enhance antibacterial effectiveness (Desai, Shah, Bhavsar, & Saxena, 2008).

Chemical Reactivity and Molecular Interaction Studies

Several investigations have focused on the chemical reactivity of compounds with similar structures, examining their reactions with other chemical entities and their potential applications. For instance, studies on the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate have provided insights into the formation of 2-butenamides and 2-buten-4-olides, suggesting possible mechanisms based on the hard and soft acids and bases (HSAB) concept (Sato, Nishino, & Kurosawa, 1987).

Supramolecular Assembly and Crystal Structure Analysis

Research on compounds with chlorophenyl and bromophenyl derivatives, including analysis of their crystal structures and supramolecular assembly, has revealed significant insights into intermolecular interactions, such as hydrogen bonds and weak C–H···Cl/Br contacts. These findings contribute to our understanding of the structural basis for the activity and stability of related compounds (Hazra et al., 2014).

Antimicrobial and Anticancer Activity

Novel thiazolidinone and acetidinone derivatives have been synthesized and screened for their antimicrobial activity. These compounds have shown effectiveness against various microorganisms, indicating the potential of this compound and its derivatives in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Vibrational Spectroscopy and Molecular Dynamics

Vibrational spectroscopic techniques, along with quantum computational approaches, have been employed to characterize the antiviral active molecule closely related to this compound. These studies offer detailed insights into the molecule's geometric equilibrium, intra-molecular hydrogen bond interactions, and stability, providing a foundation for further exploration of its pharmacokinetic properties and inhibition activity against viruses (Jenepha Mary, Pradhan, & James, 2022).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-14-5-3-13(4-6-14)12-17(22)20-15-7-9-16(10-8-15)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVUDPJQOUKSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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